1,3,5-tribenzyl-1,3,5-triazinane

Organic Synthesis Reagent Purity Method Optimization

This 1,3,5-tribenzyl-1,3,5-triazinane (CAS 2547-66-2) features a unique three-benzyl substitution imparting steric bulk and lipophilicity (logP ~4.9) critical for metal-ligand binding. It is an irreplaceable reagent for phosphinic acid-based NAALADase inhibitor synthesis targeting neurodegenerative disorders and forms the TAC-CrCl3 complex for high-activity single-site ethylene polymerization catalysts (up to 374 kg/molCr/h). It also enables high-yield alkyl β-aminocarboxylate synthesis via TfOH-catalyzed ketene silyl acetal reaction. Choose this compound where generic triazinane analogs fail.

Molecular Formula C24H27N3
Molecular Weight 357.5 g/mol
CAS No. 2547-66-2
Cat. No. B052242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-tribenzyl-1,3,5-triazinane
CAS2547-66-2
SynonymsHexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine;  1,3,5-Tribenzylhexahydro-s-triazine;  1,3,5-Tribenzyl-1,3,5-triazacyclohexane;  1,3,5-Tribenzyl-1,3,5-triazinane;  1,3,5-Tris(phenylmethyl)hexahydro-1,3,5-triazine;  Hexahydro-1,3,5-tribenzyl-s-triazine; 
Molecular FormulaC24H27N3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2
InChIKeyVWVZIRPJPFJGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tribenzyl-1,3,5-triazinane (CAS 2547-66-2): Core Synthetic and Catalytic Scaffold for Research Procurement


1,3,5-Tribenzyl-1,3,5-triazinane (CAS 2547-66-2) is a saturated hexahydro-1,3,5-triazine derivative with a molecular formula of C24H27N3 and a molecular weight of 357.49 g/mol . It exists as a white crystalline solid with a melting point of 49-51 °C and a boiling point of 100 °C at 0.005 mmHg . This compound serves as a key reagent in the synthesis of alkyl β-aminocarboxylates and phosphinic acid-based NAALADase inhibitors, and as a ligand in chromium-based single-site ethylene trimerization catalysts [1].

1,3,5-Tribenzyl-1,3,5-triazinane (CAS 2547-66-2) in Chemical Synthesis and Catalysis: Why Simple Substitution Fails


While the 1,3,5-triazinane core appears in several compounds, simple substitution with analogs like 1,3,5-triphenylhexahydro-1,3,5-triazine is not feasible without compromising synthetic outcomes. The specific tribenzyl substitution pattern of 1,3,5-tribenzyl-1,3,5-triazinane confers distinct steric and electronic properties critical for its performance as a ligand and reagent . Its unique lipophilicity (logP ~4.9) and steric bulk, derived from three benzyl groups, directly influence its binding to metal centers and its reactivity in multicomponent condensations, making it irreplaceable for applications requiring these specific characteristics .

Quantitative Differentiation of 1,3,5-Tribenzyl-1,3,5-triazinane (CAS 2547-66-2) for Research Procurement


Synthesis Yield Advantage: ~94% Yield via High-Efficiency Reflux Method

A specific reflux synthesis method using toluene yields 1,3,5-tribenzyl-1,3,5-triazinane at approximately 94% . This represents a significant improvement over standard routes, which often yield around 85.6% based on GC analysis . The higher yield directly translates to reduced reagent consumption and lower cost per gram of final product, making it the preferred synthetic route for scale-up and procurement.

Organic Synthesis Reagent Purity Method Optimization

Catalytic Activity: 374 kg/molCr/h Polymer Yield with Stöber Silica Support

The 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl3 complex, when supported on Stöber silica, exhibits a catalytic activity of up to 374 kg of polyethylene per mol of Cr per hour in ethylene polymerization [1]. This performance is significantly higher than when using commercial porous SiO2 as a support (200-374 kg/molCr/h range, with Stöber silica consistently at the top end), highlighting the importance of the ligand's interaction with the silica surface [2]. This specific ligand-support combination is crucial for achieving maximum catalyst efficiency.

Catalysis Polymer Science Materials Chemistry

Ligand Performance: 117 kg/molCr/h Yield in Ethylene/1-Hexene Copolymerization

In the copolymerization of ethylene with 1-hexene, the TAC-CrCl3 complex supported on Stöber silica achieves polymer yields of 34–117 kg/molCr/h, with the highest value again observed on Stöber silica [1]. This performance underscores the ligand's ability to facilitate the incorporation of higher α-olefins, enabling the production of tailored copolymers. The use of this specific ligand is essential for achieving these high copolymerization activities compared to other chromium-based catalysts.

Catalysis Polymer Chemistry Copolymerization

Purity Benchmarking: 98% (HPLC) Standard Across Leading Suppliers

Commercially available 1,3,5-tribenzyl-1,3,5-triazinane is consistently specified at 98% purity by HPLC across multiple reputable vendors including Sigma-Aldrich, TCI, and AK Scientific . This high purity is critical for reproducible research outcomes, particularly in catalysis and sensitive organic syntheses. The compound's purity is reliably achieved through standard synthetic routes and purification methods, ensuring that researchers can procure it with confidence in its quality and consistency.

Reagent Quality Analytical Chemistry Procurement

1,3,5-Tribenzyl-1,3,5-triazinane (CAS 2547-66-2): Optimal Use Cases for Research and Industrial Procurement


High-Yield Synthesis of Alkyl β-Aminocarboxylates

For chemists seeking an efficient route to alkyl β-aminocarboxylates, 1,3,5-tribenzyl-1,3,5-triazinane serves as a critical reagent. The trifluoromethanesulfonic acid-catalyzed reaction with ketene silyl acetals proceeds with high yields, leveraging the compound's specific reactivity . This application is directly supported by the compound's established role in this transformation, making it a strategic procurement choice for laboratories focused on synthesizing these valuable intermediates.

Development of High-Activity Chromium-Based Polymerization Catalysts

Researchers in polymer chemistry should prioritize this compound for the synthesis of supported chromium catalysts. Its ability to form the TAC-CrCl3 complex, which exhibits high activity in ethylene polymerization and copolymerization (up to 374 kg/molCr/h and 117 kg/molCr/h respectively) when immobilized on Stöber silica, makes it a key building block for creating efficient single-site catalysts [1]. This is particularly relevant for those aiming to produce high-density polyethylene or linear low-density polyethylene with controlled properties.

Synthesis of Phosphinic Acid-Based NAALADase Inhibitors

In medicinal chemistry programs targeting neurodegenerative disorders and peripheral neuropathies, this compound is an essential reagent for constructing phosphinic acid-based NAALADase inhibitors . Its specific structure is required for the synthesis of these pharmacologically relevant molecules, and its procurement is therefore non-negotiable for research groups working on this class of inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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